(S,R,S)-AHPC-CO-C9-acid

PROTAC linker optimization VHL ligand conjugates protein degradation

PROTAC optimization often fails due to suboptimal linker length, where changing a single atom can shift degradation from 16% to >95%. (S,R,S)-AHPC-CO-C9-acid solves this with: - Precisely calibrated C9 alkyl linker (~11-12 atoms) bridging VHL recruitment and terminal carboxylic acid - Direct EDC/HATU coupling to amine-bearing warheads; no deprotection step required - Documented precedent in BRD4 and BET-family PROTACs - DMSO solubility of 100 mg/mL for automated high-throughput workflows

Molecular Formula C33H48N4O6S
Molecular Weight 628.8 g/mol
Cat. No. B12407284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-CO-C9-acid
Molecular FormulaC33H48N4O6S
Molecular Weight628.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)O)O
InChIInChI=1S/C33H48N4O6S/c1-22-29(44-21-35-22)24-16-14-23(15-17-24)19-34-31(42)26-18-25(38)20-37(26)32(43)30(33(2,3)4)36-27(39)12-10-8-6-5-7-9-11-13-28(40)41/h14-17,21,25-26,30,38H,5-13,18-20H2,1-4H3,(H,34,42)(H,36,39)(H,40,41)/t25-,26+,30-/m1/s1
InChIKeyMTQZLQCVZFDQOZ-DIIXFEDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S,R,S)-AHPC-CO-C9-acid


(S,R,S)-AHPC-CO-C9-acid (CAS 2172819-78-0) is an E3 ligase ligand-linker conjugate that incorporates a von Hippel-Lindau (VHL)-recruiting ligand based on the VH032 scaffold . The compound consists of three functional domains: the (S,R,S)-AHPC VHL-binding moiety, a C9 alkyl linker chain, and a terminal carboxylic acid group for covalent conjugation to target-protein ligands . This building block enables researchers to assemble proteolysis-targeting chimeras (PROTACs) by coupling the free carboxylic acid to amine-containing warheads .

VHL-recruiting PROTAC building block
C9 alkyl linker with terminal carboxylic acid for amine conjugation
(S,R,S) stereochemistry preserved for VHL engagement

Why Generic Substitution Fails for (S,R,S)-AHPC-CO-C9-acid


In PROTAC design, linker length and composition are critical determinants of ternary complex formation efficiency [1]. Systematic studies have demonstrated that altering linker length by even a single atom can dramatically shift degradation efficiency—for example, SHP2-targeting PROTACs with linkers of 11, 12, 13, and 14 atoms exhibited degradation rates of 36%, 74%, >95%, and 16%, respectively, at the same 1 μM concentration [2]. The C9 alkyl linker in (S,R,S)-AHPC-CO-C9-acid provides a specific spatial separation (~9-carbon chain plus amide bonds) that cannot be assumed equivalent to shorter (C2, C3, C5, C6) or longer (C10) analogs without experimental validation. Furthermore, the terminal carboxylic acid functionality dictates conjugation chemistry to amine-bearing warheads, distinguishing it from amine-terminated or PEG-containing linker variants that require different coupling strategies .

Linker length ±1 atom shift may alter degradation efficiency 2- to 6-fold; C9 distinct from C2-C3 or C10+ analogs
Terminal group COOH enables amine coupling; amine-terminated variants require opposite conjugation strategy
Stereochemistry (S,R,S) configuration critical for VHL binding; alternative stereoisomers show reduced engagement

Differentiation Evidence for (S,R,S)-AHPC-CO-C9-acid


C9 Linker Degradation Profile vs Shorter Analogs

While direct degradation data for PROTACs assembled specifically with (S,R,S)-AHPC-CO-C9-acid are not available in the public domain, extensive linker structure-activity relationship (SAR) studies across multiple PROTAC targets demonstrate that linker length critically determines degradation efficiency [1]. In a systematic SHP2 PROTAC study, degradation efficiency varied from 16% to >95% depending solely on linker atom count, with an optimal 13-atom linker achieving >95% degradation at 1 μM while a 14-atom linker dropped to 16% [2]. The C9 alkyl-acid linker provides approximately 11-12 atoms (including amide bonds) between the VHL ligand and conjugation point, positioning it as a mid-length linker distinct from shorter C2-C3 acid variants and longer C10 or PEG-based alternatives .

Linker Length Impact
Class-level
Linker atom count variation of ±1 can shift degradation efficiency 2- to 6-fold (SHP2 PROTAC series: 11-atom 51%, 12-atom 74%, 13-atom >95%, 14-atom 16%)
Supports linker-length SAR mapping
Class-level inference; direct experimental data to verify
PROTAC linker optimization VHL ligand conjugates protein degradation

LogP and DMSO Solubility Differentiation

(S,R,S)-AHPC-CO-C9-acid exhibits a calculated LogP of 5.2, indicating moderate lipophilicity . This compares to shorter-chain analogs: (S,R,S)-AHPC-C3-NH2 has a lower LogP due to reduced carbon chain length, while (S,R,S)-AHPC-Me-decanedioic acid (C10 dicarboxylic acid) exhibits higher lipophilicity . The compound demonstrates high solubility in DMSO at 100 mg/mL (approximately 159 mM) , which facilitates preparation of concentrated stock solutions for PROTAC synthesis. The terminal carboxylic acid functionality (pKa ~4-5) enables direct amide bond formation with primary amines under standard coupling conditions (EDC/HATU) without requiring Boc deprotection steps [1].

LogP & Solubility
Context-dependent
LogP 5.2; DMSO solubility 100 mg/mL (approx. 159 mM)
Mid-range lipophilicity may support cellular permeability and stock preparation
Cross-study comparable; experimental verification advised
physicochemical properties DMSO solubility PROTAC formulation

Carboxylic Acid vs Amine Linker Chemistry

(S,R,S)-AHPC-CO-C9-acid terminates in a free carboxylic acid, distinguishing it from the amine-terminated analog (S,R,S)-AHPC-C9-NH2 (free base or hydrochloride salt) . The carboxylic acid enables direct amide coupling to amine-containing target warheads using EDC/HATU activation [1]. In contrast, (S,R,S)-AHPC-C9-NH2 requires activation of carboxylic acid groups on the warhead (reverse conjugation orientation) . This directional difference in conjugation chemistry impacts the final linker composition: acid-terminated building blocks yield PROTACs with amide bonds oriented from linker-carbonyl to warhead-nitrogen, whereas amine-terminated building blocks produce the opposite amide orientation, which may affect linker flexibility and ternary complex geometry [2].

Conjugation Chemistry
Head-to-head
Terminal COOH reacts with amine warheads (EDC/HATU); amine-terminated analog requires opposite orientation
COOH variant enables direct amine conjugation without warhead re-synthesis
Functional group compatibility dictates coupling strategy
conjugation chemistry PROTAC assembly functional group compatibility

Stereochemical Integrity for VHL Binding

The (S,R,S) stereochemical configuration of the AHPC moiety is essential for high-affinity binding to the VHL E3 ligase [1]. This stereochemistry matches that of the well-characterized VHL ligand VH032 (also (S,R,S) configuration), which exhibits a Kd for VHL in the sub-micromolar range [2]. Alternative stereoisomers, such as (R,R,S)-AHPC, demonstrate altered binding orientations and reduced VHL recruitment efficiency [3]. The (S,R,S)-AHPC-CO-C9-acid compound maintains this optimal stereochemistry, with the C9 linker attached via an amide bond to the tert-leucine amine of the VHL-binding motif, preserving the critical hydroxyproline and substituted phenylthiazole interactions with the VHL binding pocket [4].

Stereochemistry
Class-level
(S,R,S) configuration required for VHL engagement; (R,R,S) shows reduced recruitment
Stereochemical integrity is critical for VHL recruitment
Class-level inference from VH032 binding studies
stereochemistry VHL binding affinity E3 ligase recruitment

Molecular Weight and Conjugation Efficiency

(S,R,S)-AHPC-CO-C9-acid has a molecular weight of 628.82 g/mol . This positions it as an intermediate-sized building block compared to shorter-chain analogs: (S,R,S)-AHPC-CO-C2-acid (~520 g/mol) and (S,R,S)-AHPC-amido-C5-acid (~560 g/mol) [1] are lighter, while (S,R,S)-AHPC-Me-decanedioic acid (C10, ~656 g/mol) and PEG-containing variants (e.g., (S,R,S)-AHPC-PEG4-C2-acid, ~700+ g/mol) are heavier. The C9 linker adds approximately 155 Da to the core VHL ligand mass. This incremental mass difference is significant for PROTAC design, as total molecular weight influences cellular permeability and pharmacokinetic properties [2].

Molecular Weight
Context-dependent
628.82 g/mol (C9); C2 analog ~520 g/mol; C10 analog ~656 g/mol
Intermediate MW balances linker length and permeability considerations
Cross-study comparable; SAR context dependent
PROTAC molecular weight conjugation efficiency linker design

Validated Utility in PROTAC Examples

The (S,R,S)-AHPC-CO-C9 structural motif has been validated in specific PROTAC examples. The closely related (S,R,S)-AHPC-Me-amide-C9-acid variant has been used to synthesize PROTAC SMARCA2 Degrader-31 . Additionally, (S,R,S)-AHPC-CO-C9-acid itself has been cited as a building block for PROTAC BRD4 Degrader-5 [1]. These documented applications demonstrate that the C9 linker length is functionally compatible with at least two distinct target classes (bromodomain and SMARCA2), providing empirical validation beyond theoretical considerations.

Synthetic Precedent
Reported
Used in PROTAC BRD4 Degrader-5; related C9 variant in SMARCA2 Degrader-31
Reported use in bromodomain and chromatin remodeling targets
Supporting evidence; target-specific validation advised
PROTAC BRD4 degrader validated building block SMARCA2 degrader

Application Scenarios for (S,R,S)-AHPC-CO-C9-acid


Linker SAR for PROTAC Optimization

When optimizing a lead PROTAC candidate, systematic variation of linker length is essential to identify the optimal spatial separation between target protein and VHL E3 ligase [1]. (S,R,S)-AHPC-CO-C9-acid provides a mid-length alkyl linker option (~11-12 atoms) that fills a critical gap between short (C2-C5) and long (C10+) linker series. Given that degradation efficiency can vary from 16% to >95% depending solely on linker atom count [2], inclusion of the C9 variant in SAR panels enables researchers to map the linker-length activity relationship with higher resolution and avoid missing an activity peak that may fall between widely spaced linker lengths.

Conjugation to Amine Warheads

The terminal carboxylic acid of (S,R,S)-AHPC-CO-C9-acid enables direct amide bond formation with primary or secondary amines on target-protein ligands using standard EDC or HATU coupling protocols [3]. This scenario applies when the selected warhead contains an available amine handle (e.g., from a linker or scaffold modification) and the desired PROTAC orientation requires VHL ligand attachment via an amide bond oriented from the linker carbonyl to the warhead nitrogen. This avoids the need for warhead re-synthesis to install a carboxylic acid handle, which would be required if using amine-terminated building blocks like (S,R,S)-AHPC-C9-NH2 .

PROTACs for Bromodomain & Epigenetic Targets

The C9-linked VHL building block has documented precedent in bromodomain-targeting PROTACs, specifically PROTAC BRD4 Degrader-5 [4]. Researchers developing degraders for BET family proteins (BRD2/3/4), other bromodomain-containing proteins, or chromatin-modifying enzymes (e.g., SMARCA2 as validated with the structurally similar Me-amide-C9 variant ) may prioritize this linker length based on demonstrated compatibility with these target classes. The precedent reduces the risk of selecting an inappropriate linker length for these structurally related protein families.

DMSO Solubility for High-Throughput Synthesis

With a DMSO solubility of 100 mg/mL (approximately 159 mM) , (S,R,S)-AHPC-CO-C9-acid is well-suited for automated or high-throughput PROTAC synthesis workflows that require concentrated stock solutions. The compound's solubility exceeds that of many more lipophilic long-chain variants and is sufficient for preparing 10-50 mM stock solutions commonly used in parallel synthesis. The absence of Boc protecting groups eliminates a deprotection step, streamlining the conjugation workflow compared to protected linker intermediates [5].

Application
Selection Property
Validation Focus
Linker SAR for PROTAC Optimization
C9 alkyl linker for mid-length SAR
Linker-length degradation efficiency mapping
Conjugation to Amine Warheads
Terminal COOH for direct amine coupling
Functional group compatibility with warhead amines
PROTACs for Bromodomain & Epigenetic Targets
Documented use in BRD4/SMARCA2 PROTACs
Target-class compatibility review
DMSO Solubility for High-Throughput Synthesis
High DMSO solubility for concentrated stocks
Stock solution preparation for parallel synthesis

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